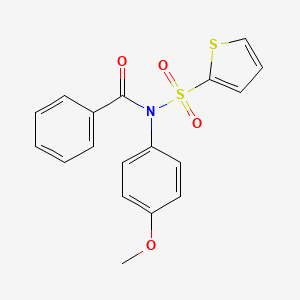
2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMIA is a member of the isoxazole family and is synthesized through a multi-step process involving the reaction of 2-chlorophenol, 5-methylisoxazole-3-carboxylic acid, and acetic anhydride. In
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. Additionally, 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anticonvulsant, analgesic, and antimicrobial effects, 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its potent anticonvulsant and analgesic effects, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One potential avenue of research is to explore its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and to identify any potential side effects or toxicity issues. Finally, there is a need for further research on the synthesis and purification of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, in order to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves a multi-step process that begins with the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This is followed by the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The final step involves the reaction of 2-chlorophenoxide, 5-methylisoxazole-3-carbonyl chloride, and acetic anhydride to form 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The overall yield of this process is approximately 60%.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and analgesic effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFANSLGZBGTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)


![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)